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Foundational

An In-Depth Technical Guide to the In Vitro Exploratory Toxicity Profiling of Methyl 4-hydroxy-2-(trifluoromethoxy)benzoate

Introduction: Context and Strategy This guide outlines a structured, tiered approach to the in vitro toxicological assessment of Methyl 4-hydroxy-2-(trifluoromethoxy)benzoate (MHTB). As a novel chemical entity, MHTB's in...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Context and Strategy

This guide outlines a structured, tiered approach to the in vitro toxicological assessment of Methyl 4-hydroxy-2-(trifluoromethoxy)benzoate (MHTB). As a novel chemical entity, MHTB's interaction with biological systems is largely uncharacterized. The following sections are designed not merely as protocols, but as a strategic framework for generating a foundational toxicity profile. Our approach prioritizes a logical progression from broad assessments of cell health to more specific, mechanistic endpoints.

1.1 Chemical Identity of MHTB

  • IUPAC Name: methyl 4-hydroxy-2-(trifluoromethoxy)benzoate

  • Molecular Formula: C₉H₇F₃O₄

  • Molecular Weight: 236.15 g/mol

  • CAS Number: 175278-21-2

  • Structure:

The structure of MHTB, featuring a benzoate core with hydroxyl and trifluoromethoxy substitutions, suggests potential for biological activity. The trifluoromethoxy group (-OCF₃) is known for its high lipophilicity and metabolic stability, which can significantly influence a compound's pharmacokinetic and toxicodynamic properties.

1.2 Rationale for a Tiered In Vitro Assessment

For a compound with limited existing toxicological data, a tiered in vitro testing strategy is the most efficient and ethical approach. This methodology, supported by regulatory bodies like the Organisation for Economic Co-operation and Development (OECD), allows for early hazard identification and can reduce, refine, or replace the need for extensive animal testing.[1][2] Our investigation will proceed through three logical tiers:

  • Tier 1: Foundational Cytotoxicity. To determine the concentration range at which MHTB affects basic cell viability.

  • Tier 2: Specific Toxicity Endpoints. To investigate key hazard areas, including genotoxicity and hepatotoxicity potential.

  • Tier 3: Mechanistic Insights. To explore the underlying biochemical pathways, such as oxidative stress, that may drive observed toxicity.

This structured approach ensures that each experimental step informs the next, creating a scientifically robust and resource-efficient research plan.

Tier 1: Foundational Cytotoxicity Assessment

2.1 Scientific Rationale: Establishing a Baseline

The initial step in any toxicological screen is to determine the concentrations at which the compound elicits a cytotoxic response. This provides a critical dose-response relationship and informs the concentration range for all subsequent, more complex assays. We will employ two distinct but complementary assays to assess cell health:

  • MTT Assay: Measures mitochondrial reductase activity, an indicator of metabolic function and cell viability.[3][4][5]

  • LDH Assay: Measures the release of lactate dehydrogenase (LDH) from damaged cells, an indicator of compromised plasma membrane integrity and cell death.[4][6][7]

Running these assays in parallel provides a more complete picture; a compound could, for example, inhibit metabolic activity (detected by MTT) without causing immediate cell lysis (detected by LDH).

2.2 Experimental Workflow: Cytotoxicity Screening

The overall workflow is designed for clarity and reproducibility, moving from cell culture preparation to data analysis.

Cytotoxicity_Workflow cluster_prep Phase 1: Preparation cluster_exposure Phase 2: Compound Exposure cluster_analysis Phase 4: Data Analysis CellCulture 1. Culture HepG2 Cells to ~80% Confluency Seeding 2. Seed Cells in 96-Well Plates CellCulture->Seeding Adherence 3. Allow 24h for Cell Adherence Seeding->Adherence PrepDose 4. Prepare Serial Dilutions of MHTB in Media Treatment 5. Treat Cells for 24h & 48h PrepDose->Treatment Controls Controls: - Vehicle (DMSO) - Positive (Doxorubicin) - Untreated Treatment->Controls Assay_MTT 6a. Perform MTT Assay Treatment->Assay_MTT Assay_LDH 6b. Perform LDH Assay (on supernatant) Treatment->Assay_LDH Readout 7. Measure Absorbance (Spectrophotometer) Assay_MTT->Readout Assay_LDH->Readout Calculate 8. Calculate % Viability & % Cytotoxicity Readout->Calculate IC50 9. Determine IC50 Value Calculate->IC50

Caption: General workflow for in vitro cytotoxicity screening.

2.3 Protocol: MTT Cell Viability Assay

This protocol is adapted for a 96-well plate format.

  • Cell Seeding: Seed HepG2 cells (a human liver carcinoma cell line commonly used in toxicology[8][9][10]) into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 100 mM stock solution of MHTB in dimethyl sulfoxide (DMSO). Create a serial dilution series (e.g., 0.1, 1, 10, 50, 100, 250, 500, 1000 µM) in culture medium. Ensure the final DMSO concentration in all wells is ≤ 0.5%.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the MHTB dilutions. Include vehicle control wells (medium with 0.5% DMSO) and untreated control wells. Incubate for 24 or 48 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.[3][6]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

2.4 Data Presentation: Cytotoxicity Summary

All quantitative data should be summarized for clarity.

AssayCell LineExposure TimeEndpointResult (IC₅₀ in µM)
MTTHepG224 hoursMetabolic ActivityValue ± SD
MTTHepG248 hoursMetabolic ActivityValue ± SD
LDHHepG224 hoursMembrane IntegrityValue ± SD
LDHHepG248 hoursMembrane IntegrityValue ± SD

Tier 2: Genotoxicity Potential

3.1 Scientific Rationale: Assessing Mutagenic and Clastogenic Effects

Genotoxicity assessment is a critical component of safety testing, as DNA damage can lead to carcinogenesis or heritable diseases.[11] A standard initial battery includes assays to detect both gene mutations and chromosomal damage.[12]

  • Bacterial Reverse Mutation (Ames) Test: A widely used screening assay to detect substances that can cause gene mutations.[11][13][14] It uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize a specific amino acid. A positive result occurs when the test compound causes a reverse mutation, allowing the bacteria to grow.

  • In Vitro Micronucleus (MNvit) Test: This mammalian cell-based assay identifies agents that cause chromosomal damage (clastogens) or interfere with cell division (aneugens).[13][15] Micronuclei are small, extra-nuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.[13][16]

3.2 Experimental Workflow: In Vitro Genotoxicity Battery

This workflow outlines the parallel execution of the Ames and Micronucleus tests.

Genotoxicity_Workflow cluster_ames Ames Test (OECD 471) cluster_mnvit Micronucleus Test (OECD 487) Ames_Start 1a. Prepare Bacterial Strains (e.g., TA98, TA100) Ames_Exposure 2a. Expose Bacteria to MHTB (+/- S9 Metabolic Activation) Ames_Start->Ames_Exposure Ames_Plate 3a. Plate on Minimal Glucose Agar Ames_Exposure->Ames_Plate Ames_Incubate 4a. Incubate for 48-72h Ames_Plate->Ames_Incubate Ames_Count 5a. Count Revertant Colonies Ames_Incubate->Ames_Count MN_Start 1b. Culture Mammalian Cells (e.g., CHO-K1, TK6) MN_Exposure 2b. Treat Cells with MHTB (+/- S9 Activation) MN_Start->MN_Exposure MN_CytoB 3b. Add Cytochalasin B (to block cytokinesis) MN_Exposure->MN_CytoB MN_Harvest 4b. Harvest & Stain Cells MN_CytoB->MN_Harvest MN_Score 5b. Score Micronuclei in Binucleated Cells via Microscopy MN_Harvest->MN_Score Compound MHTB Test Compound Compound->Ames_Exposure Compound->MN_Exposure

Caption: Parallel workflow for the in vitro genotoxicity test battery.

3.3 Protocol: In Vitro Micronucleus Test

This protocol provides a high-level overview based on OECD Test Guideline 487.[16]

  • Cell Culture: Culture a suitable mammalian cell line (e.g., TK6, L5178Y, or CHO) to a healthy, proliferative state.

  • Compound Exposure: Treat cells with MHTB at a range of concentrations (typically up to 10 mM or the limit of solubility/cytotoxicity, based on Tier 1 data) for a short duration (3-6 hours) in the presence and absence of a metabolic activation system (S9 fraction). A second, longer exposure (e.g., 24 hours) without S9 is also performed.

  • Cytokinesis Block: After the treatment period, add Cytochalasin B to the culture medium to inhibit cytokinesis, resulting in the accumulation of binucleated cells.[16]

  • Cell Harvesting: Harvest the cells by trypsinization, followed by a hypotonic treatment and fixation.

  • Staining and Slide Preparation: Drop the cell suspension onto microscope slides and stain with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).

  • Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.[16] A positive result is a significant, dose-dependent increase in the frequency of micronucleated cells.

  • Cytotoxicity Measurement: Concurrently, determine the Cytokinesis-Block Proliferation Index (CBPI) to assess cytotoxicity. A test is generally considered valid if the highest concentration shows no more than 55±5% cytotoxicity.[16]

3.4 Data Presentation: Genotoxicity Results

Results should be presented in a clear, binary format, supported by quantitative data.

AssayTest SystemMetabolic Activation (S9)Result (Positive/Negative/Equivocal)
Ames TestS. typhimurium TA98WithoutResult
Ames TestS. typhimurium TA98WithResult
Ames TestS. typhimurium TA100WithoutResult
Ames TestS. typhimurium TA100WithResult
MicronucleusTK6 CellsWithoutResult
MicronucleusTK6 CellsWithResult

Tier 3: Mechanistic Insights – Oxidative Stress

4.1 Scientific Rationale: A Common Pathway for Toxicity

Oxidative stress is a state of imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products through antioxidant defenses.[17] It is a common mechanism underlying various forms of xenobiotic-induced toxicity, including hepatotoxicity.[18][19] Measuring ROS production can provide crucial insight into the potential mechanism of MHTB-induced cytotoxicity. The DCFDA assay is a common and reliable method for detecting cellular ROS.[20]

4.2 Protocol: Cellular Reactive Oxygen Species (ROS) Assay

  • Cell Seeding: Seed HepG2 cells in a black, clear-bottom 96-well plate at 2.5 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Probe Loading: Remove the culture medium and wash cells with warm phosphate-buffered saline (PBS). Load the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) in PBS for 45 minutes at 37°C. H₂DCFDA is a cell-permeable probe that is de-esterified intracellularly and later oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[20]

  • Compound Treatment: Wash the cells again with PBS to remove excess probe. Add MHTB at sub-cytotoxic concentrations (e.g., IC₅₀/4, IC₅₀/2) in culture medium.

  • Controls: Include a vehicle control (DMSO), an untreated control, and a positive control (e.g., 100 µM H₂O₂ or Menadione).

  • Fluorescence Measurement: Measure fluorescence immediately and at several time points (e.g., 30, 60, 120 minutes) using a fluorescence plate reader with excitation/emission wavelengths of ~485/535 nm.

  • Data Analysis: Normalize the fluorescence of treated wells to the vehicle control to determine the fold-increase in ROS production.

4.3 Data Presentation: Oxidative Stress

MHTB Concentration (µM)Time Point (min)Fold Increase in ROS (vs. Vehicle)
IC₅₀ / 430Value ± SD
IC₅₀ / 460Value ± SD
IC₅₀ / 4120Value ± SD
IC₅₀ / 230Value ± SD
IC₅₀ / 260Value ± SD
IC₅₀ / 2120Value ± SD
Positive Control (H₂O₂)60Value ± SD

Integrated Data Summary and Decision-Making

5.1 Consolidating the Findings

The culmination of this tiered investigation is an integrated summary of the in vitro toxicity profile of MHTB. This allows for a holistic assessment of the compound's potential hazards.

TierAssayEndpointResult
1 MTT (HepG2, 48h)Metabolic ViabilityIC₅₀ = Value µM
1 LDH (HepG2, 48h)Membrane IntegrityIC₅₀ = Value µM
2 Ames TestMutagenicityPositive/Negative
2 Micronucleus TestClastogenicity/AneugenicityPositive/Negative
3 ROS AssayOxidative StressSignificant Increase / No Change

5.2 Decision-Making Framework and Future Directions

The results from this initial screen guide the subsequent steps in the safety assessment of MHTB.

Decision_Framework Start In Vitro Profile of MHTB Cytotoxicity Is MHTB cytotoxic (IC50 < 10 µM)? Start->Cytotoxicity Genotoxicity Is MHTB genotoxic (Ames or MNvit positive)? Cytotoxicity->Genotoxicity No High_Concern High Concern: Consider De-prioritization or Structural Modification Cytotoxicity->High_Concern Yes ROS Does MHTB induce Oxidative Stress? Genotoxicity->ROS No Genotoxicity->High_Concern Yes Moderate_Concern Moderate Concern: Proceed with Caution ROS->Moderate_Concern Yes Low_Concern Low Concern: Advance to Next Stage ROS->Low_Concern No Further_Studies Recommend Further Studies: - In vitro metabolism (CYP inhibition) - More specific mechanistic assays - Advanced cell models (e.g., 3D spheroids) - In vivo exploratory tox (if warranted) Moderate_Concern->Further_Studies Low_Concern->Further_Studies

Caption: Decision framework based on integrated in vitro toxicity data.

Based on this framework, a compound exhibiting high cytotoxicity and genotoxicity would be a candidate for de-prioritization. Conversely, a compound with low cytotoxicity, no genotoxicity, and no induction of oxidative stress would be a strong candidate to advance. The results will dictate the necessity and design of more advanced studies, such as investigating cytochrome P450 inhibition, exploring other toxicity pathways, or utilizing more physiologically relevant models like 3D primary human hepatocyte spheroids.[21]

References

  • Lee, S., et al. (2019). High-content analysis of in vitro hepatocyte injury induced by various hepatotoxicants. Toxicology and Applied Pharmacology, 363, 64-74. Retrieved from [Link]

  • In Vitro Hepatotoxicity Services. (n.d.). Eurofins Discovery. Retrieved from [Link]

  • Oxidative stress & ROS detection - In vitro assays. (n.d.). Labtoo. Retrieved from [Link]

  • Kirkland, D., et al. (2011). A core in vitro genotoxicity battery comprising the Ames test plus the in vitro micronucleus test is sufficient to detect rodent carcinogens and in vivo genotoxins. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 721(1), 27-73. Retrieved from [Link]

  • Multiparametric High-Content Assays to Measure Cell Health and Oxidative Damage as a Model for Drug-Induced Liver Injury. (2021). Current Protocols, 1(6), e172. Retrieved from [Link]

  • Updates to OECD in vitro and in chemico test guidelines. (2021, June 18). PETA Science Consortium International e.V. Retrieved from [Link]

  • Toxicity assessment using HepG2 liver cell lines in Alvetex Scaffold 96 well plate. (n.d.). REPROCELL. Retrieved from [Link]

  • Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits. (2020). In Oxidative Stress and Disease. Springer. Retrieved from [Link]

  • Ames Test and Genotoxicity Testing. (n.d.). Nelson Labs. Retrieved from [Link]

  • From Ames to micronucleus: bridging mutagenicity and clastogenicity. (2025, November 26). GenEvolutioN. Retrieved from [Link]

  • Comparability of in Vitro Tests for Bioactive Nanoparticles: A Common Assay to Detect Reactive Oxygen Species as an Example. (2015). International Journal of Molecular Sciences, 16(12), 29749-29763. Retrieved from [Link]

  • Guidance Document on Good In Vitro Method Practices (GIVIMP). (2018, December 10). OECD. Retrieved from [Link]

  • In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. (2017). In Cell Viability. IntechOpen. Retrieved from [Link]

  • Test No. 487: In Vitro Mammalian Cell Micronucleus Test. (2014, September 26). OECD. Retrieved from [Link]

  • OECD published 6 new Test Guidelines and 10 updated or corrected Test Guidelines. (2022, June 30). ESTIV. Retrieved from [Link]

  • Guidelines for the Testing of Chemicals. (n.d.). OECD. Retrieved from [Link]

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (2011). PLOS ONE, 6(11), e26908. Retrieved from [Link]

  • In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. (2006). Toxicology in Vitro, 20(4), 547-553. Retrieved from [Link]

  • Safety Data Sheet - METHYL 4-HYDROXY BENZOATE. (2017, October). Chem-Supply. Retrieved from [Link]

  • Evaluating cytotoxicity of methyl benzoate in vitro. (2020). Heliyon, 6(2), e03351. Retrieved from [Link]

  • Evaluating cytotoxicity of methyl benzoate in vitro. (2020). Heliyon, 6(2), e03351. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Leveraging Methyl 4-hydroxy-2-(trifluoromethoxy)benzoate in Agrochemical Discovery

Executive Summary In the pursuit of next-generation crop protection agents, the strategic incorporation of fluorinated motifs is paramount. Methyl 4-hydroxy-2-(trifluoromethoxy)benzoate (CAS: 1261764-03-7) serves as a hi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the pursuit of next-generation crop protection agents, the strategic incorporation of fluorinated motifs is paramount. Methyl 4-hydroxy-2-(trifluoromethoxy)benzoate (CAS: 1261764-03-7) serves as a highly versatile, trifunctional building block. It features a reactive phenolic hydroxyl group, a hydrolyzable methyl ester, and a uniquely positioned ortho-trifluoromethoxy (-OCF3) group. This application note details the mechanistic rationale and self-validating synthetic protocols for utilizing this compound to generate advanced insecticide and fungicide precursors.

Mechanistic Insights: The Trifluoromethoxy (-OCF3) Advantage

The -OCF3 group is a privileged pharmacophore in modern agrochemical design, featured prominently in commercial active ingredients such as the insecticide flometoquin and the fungicide thifluzamide[1]. Its superiority stems from three causal factors:

  • Orthogonal Conformation: Unlike standard methoxy groups that remain coplanar with the aromatic ring, the -OCF3 moiety adopts an unusual orthogonal conformation[2]. This allows the molecule to project into and bind with distinct hydrophobic pockets within target proteins (e.g., insect oxysterol-binding proteins or fungal succinate dehydrogenase).

  • Metabolic Resistance: The extreme electronegativity of the -OCF3 group (χ = 3.7) significantly strengthens adjacent bonds, rendering the aromatic ring highly resistant to oxidative degradation by cytochrome P450 enzymes[3][4].

  • Enhanced Cuticular Penetration: The incorporation of fluorine-containing building blocks is the predominant approach to increasing lipophilicity[5]. The -OCF3 group provides a massive boost to the Hansch π parameter (+1.04), facilitating rapid penetration through insect cuticles and plant epicuticular waxes[4].

Physicochemical Profiling

To justify the selection of the -OCF3 building block over traditional analogs, the following quantitative data summarizes the physicochemical shifts induced by para-substituents on a benzoate scaffold.

SubstituentHammett Constant (σp)Lipophilicity (Hansch π)Electronegativity (χ)Steric Volume (ų)Metabolic Stability
-CH₃ -0.17+0.562.516.8Low (Rapidly oxidized)
-CF₃ +0.54+0.883.339.8High
-OCF₃ +0.35+1.043.744.0Very High

(Data synthesized from standard physicochemical parameter databases for agrochemical design[3],[4])

Divergent Synthetic Workflows

The trifunctional nature of Methyl 4-hydroxy-2-(trifluoromethoxy)benzoate allows for divergent synthesis. The phenolic -OH can be etherified to create lipophilic insecticides, while the ester can be converted into a carboxamide for targeted fungicides.

G M4H2TB Methyl 4-hydroxy-2-(trifluoromethoxy)benzoate (Core Building Block) Path1 Phenolic Etherification (SNAr with Ar-X) M4H2TB->Path1 K2CO3, DMF, 90°C Path2 Ester Hydrolysis & Amidation (Coupling with R-NH2) M4H2TB->Path2 1. LiOH  2. HATU, DIPEA Insecticide Diaryl Ether Insecticide Precursor (Enhanced Lipophilicity) Path1->Insecticide Orthogonal Conformation Fungicide Benzamide Fungicide Precursor (Target Enzyme Binding) Path2->Fungicide Metabolic Resistance

Divergent synthetic workflows utilizing Methyl 4-hydroxy-2-(trifluoromethoxy)benzoate.

Validated Experimental Protocols

Protocol A: Synthesis of OCF3-Diaryl Ether Intermediates (Insecticide Precursor)

Objective: To generate highly lipophilic diaryl ethers akin to the active ingredient flometoquin[1]. Causality & Reagent Selection: The phenolic hydroxyl group of the core building block is highly acidic (estimated pKa ~8.5) due to the synergistic electron-withdrawing effects of the ortho-OCF3 and para-ester groups. This allows for the use of a mild base (K₂CO₃) rather than harsh hydrides. DMF is specifically chosen as the solvent because it is polar aprotic; it poorly solvates anions, leaving the phenoxide highly nucleophilic for the subsequent SNAr reaction.

Self-Validating Workflow:

  • Initiation: Charge a dried 100 mL round-bottom flask with Methyl 4-hydroxy-2-(trifluoromethoxy)benzoate (1.0 eq, 10 mmol) and anhydrous DMF (20 mL).

  • Deprotonation: Add K₂CO₃ (1.5 eq, 15 mmol). Stir at room temperature for 30 minutes.

    • Validation Check: The solution will transition to a distinct yellow hue, visually confirming phenoxide formation.

  • Coupling: Introduce the electrophile, such as 2-chloro-5-(trifluoromethyl)pyridine (1.1 eq, 11 mmol). Elevate the temperature to 90 °C.

  • In-Process Control (IPC): After 4 hours, sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS.

    • Validation Check: The protocol is self-validating when the starting material peak (m/z 235[M-H]⁻) is entirely consumed, and the product mass dominates the chromatogram.

  • Workup: Quench with ice water (50 mL) to precipitate the product. Extract with EtOAc (3 x 30 mL). Wash the combined organic layers with a 5% LiCl aqueous solution (3 x 20 mL) to quantitatively remove residual DMF. Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

Protocol B: Saponification and Amidation (Fungicide Precursor)

Objective: To synthesize benzamide analogs targeting succinate dehydrogenase (SDHI), utilizing the structural framework seen in thifluzamide[1]. Causality & Reagent Selection: Saponification requires a delicate balance to avoid degrading the -OCF3 group. LiOH is selected over NaOH/KOH because the lithium cation strongly coordinates with the carbonyl oxygen, accelerating ester cleavage under milder conditions (room temperature) and preventing unwanted side reactions. For amidation, HATU is utilized as the coupling agent; its superior reactivity overcomes the steric hindrance imposed by the bulky ortho-OCF3 group during amide bond formation.

Self-Validating Workflow:

  • Saponification: Dissolve the intermediate from Protocol A (1.0 eq, 5 mmol) in a 3:1:1 mixture of THF/MeOH/H₂O (15 mL). Add LiOH·H₂O (2.0 eq, 10 mmol). Stir at 25 °C for 2 hours.

  • IPC Validation: Monitor reaction progress by TLC (Hexanes/EtOAc 3:1).

    • Validation Check: The complete disappearance of the high-Rf ester spot confirms successful and complete hydrolysis.

  • Acidification: Acidify the aqueous layer to pH 3 using 1M HCl. Extract with DCM (2 x 20 mL), dry, and concentrate to yield the free carboxylic acid.

  • Amidation Setup: Dissolve the acid (1.0 eq) in anhydrous DCM (15 mL). Add the target aniline derivative (1.1 eq) and DIPEA (3.0 eq). Cool the mixture to 0 °C.

  • Activation: Add HATU (1.2 eq) portion-wise.

    • Causality Check: Adding HATU after the amine and base prevents the formation of inactive uronium side-products, ensuring high coupling efficiency.

  • Completion: Stir for 12 hours at room temperature. Wash the organic layer sequentially with saturated NaHCO₃ and 1M HCl to yield the highly pure benzamide precursor.

References

  • Liu, J., Lin, W., Sorochinsky, A. E., Butler, G., Landa, A., Han, J., & Soloshonok, V. A. (2022). "Successful trifluoromethoxy-containing pharmaceuticals and agrochemicals." Journal of Fluorine Chemistry, 257-258, 109978. URL:[Link]

  • Wang, Q., Song, H., & Wang, Q. (2022). "Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation." Chinese Chemical Letters, 33(2), 626-642. URL:[Link]

  • Pattanayak, P., & Chatterjee, T. J. (2023). "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design." Pharmaceuticals, 16(7), 946. URL:[Link]

  • Huang, C., Liang, T., Harada, S., Lee, E., & Ritter, T. (2016). "Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines." Nature Communications, 7, 10362. URL:[Link]

Sources

Application

Catalytic Cross-Coupling Reactions with Methyl 4-hydroxy-2-(trifluoromethoxy)benzoate: Protocols and Mechanistic Insights

An Application Guide for Researchers Abstract Methyl 4-hydroxy-2-(trifluoromethoxy)benzoate is a key structural motif in modern medicinal and materials chemistry. The trifluoromethoxy (-OCF3) group is highly sought after...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for Researchers

Abstract

Methyl 4-hydroxy-2-(trifluoromethoxy)benzoate is a key structural motif in modern medicinal and materials chemistry. The trifluoromethoxy (-OCF3) group is highly sought after for its ability to enhance metabolic stability, lipophilicity, and binding affinity, making it a valuable substituent in drug design.[1][2][3] However, the synthetic utility of this building block is contingent on the effective functionalization of its phenolic hydroxyl group. Direct cross-coupling of phenols is often challenging due to the strength of the C–O bond. A robust and widely adopted strategy involves the conversion of the phenol to an aryl trifluoromethanesulfonate (triflate), which serves as a versatile pseudo-halide electrophile in a wide array of palladium-catalyzed cross-coupling reactions.[4][5]

This guide provides detailed application notes and step-by-step protocols for the activation of Methyl 4-hydroxy-2-(trifluoromethoxy)benzoate and its subsequent use in three cornerstone catalytic cross-coupling reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling. The content is designed for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, mechanistic causality, and protocol execution.

Part 1: Activation of the Phenolic Hydroxyl Group via Triflation

Principle and Mechanistic Rationale

The direct participation of phenols in palladium-catalyzed cross-coupling is often inefficient. The transformation of the phenolic -OH group into a trifluoromethanesulfonate (-OTf) group is a critical activation step. This conversion dramatically enhances the electrophilicity of the aromatic ring at the C4 position by creating an excellent leaving group. Triflic anhydride [(CF₃SO₂)₂O] is the reagent of choice for this transformation, typically reacting in the presence of a non-nucleophilic base like pyridine or triethylamine to neutralize the triflic acid byproduct. The electron-withdrawing nature of the ortho-trifluoromethoxy and para-ester substituents on the starting material facilitates this reaction.

Triflation_Reaction cluster_reactants Reactants cluster_products Products Start_Mol Methyl 4-hydroxy-2-(trifluoromethoxy)benzoate End_Mol Methyl 4-(trifluoromethylsulfonyloxy)-2-(trifluoromethoxy)benzoate (Aryl Triflate) Start_Mol->End_Mol + Tf₂O, Base CH₂Cl₂, 0 °C to RT Tf2O Triflic Anhydride (Tf₂O) Base Pyridine or Et₃N (Base) Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Complex (Ar-Pd(II)(OTf)L₂) Pd0->OxAdd Oxidative Addition Transmetalation Transmetalation Complex (Ar-Pd(II)(Ar')L₂) OxAdd->Transmetalation Transmetalation Transmetalation->Pd0 Reductive Elimination Product Ar-Ar' Transmetalation->Product ArOTf Ar-OTf ArOTf->OxAdd Boronic Ar'-B(OR)₂ + Base Boronic->Transmetalation Buchwald_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Complex (Ar-Pd(II)(OTf)L) Pd0->OxAdd Oxidative Addition Amido Palladium Amido Complex (Ar-Pd(II)(NRR')L) OxAdd->Amido Amine Binding & Deprotonation Amido->Pd0 Reductive Elimination Product Ar-NRR' Amido->Product ArOTf Ar-OTf ArOTf->OxAdd Amine HNRR' + Base Amine->Amido Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(OTf)L₂ Pd0->OxAdd Oxidative Addition Product Ar-C≡C-R OxAdd->Pd0 Transmetalation & Reductive Elimination Alkyne R-C≡C-H CuAcetylide R-C≡C-Cu Alkyne->CuAcetylide + CuI, Base CuI Cu(I) CuI->CuAcetylide CuAcetylide->OxAdd ArOTf Ar-OTf ArOTf->OxAdd

Sources

Method

Step-by-step esterification of 4-hydroxy-2-(trifluoromethoxy)benzoic acid

Application Note: Chemoselective Methyl Esterification of 4-Hydroxy-2-(trifluoromethoxy)benzoic Acid Introduction & Mechanistic Rationale The synthesis of methyl 4-hydroxy-2-(trifluoromethoxy)benzoate from its correspond...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Chemoselective Methyl Esterification of 4-Hydroxy-2-(trifluoromethoxy)benzoic Acid

Introduction & Mechanistic Rationale

The synthesis of methyl 4-hydroxy-2-(trifluoromethoxy)benzoate from its corresponding carboxylic acid is a fundamental transformation in drug development, often utilized to modulate pharmacokinetics or serve as a protected intermediate. The substrate, 4-hydroxy-2-(trifluoromethoxy)benzoic acid, presents a unique dual-reactivity challenge due to the presence of both a carboxylic acid and a phenolic hydroxyl group.

When selecting an esterification protocol, methods utilizing alkyl halides (e.g., methyl iodide) in the presence of a strong base often result in poor chemoselectivity, leading to competitive O-alkylation of the phenolic group[1]. To circumvent this, the acid-catalyzed Fischer-Speier esterification is the premier choice[2]. This method leverages the nucleophilicity of methanol under acidic conditions to selectively target the carboxylic acid while leaving the phenol intact[3].

However, the ortho-trifluoromethoxy (-OCF 3​ ) group introduces significant steric hindrance and a powerful electron-withdrawing inductive (-I) effect. This lowers the predicted pKa of the carboxylic acid to approximately 2.89[4][5]. Consequently, the carbonyl oxygen is less basic and less susceptible to protonation by the acid catalyst, which kinetically slows down the nucleophilic attack of methanol[3]. To overcome this energy barrier, the protocol requires extended reflux times and a high molar excess of methanol to drive the equilibrium forward via Le Chatelier's principle[2].

Experimental Workflow

G A 1. Substrate Dissolution 4-hydroxy-2-(trifluoromethoxy)benzoic acid in Anhydrous Methanol B 2. Acid Catalysis Dropwise addition of conc. H2SO4 at 0°C A->B C 3. Reflux (65°C, 18-24h) Overcome steric hindrance & -I effect B->C D 4. Solvent Evaporation Remove excess MeOH in vacuo C->D E 5. Liquid-Liquid Extraction EtOAc / Sat. NaHCO3 (pH ~8.3) D->E F 6. Phase Separation Aq: Unreacted Acid | Org: Target Ester E->F G 7. Drying & Concentration Brine wash, anhydrous Na2SO4 F->G H 8. Final Product Methyl 4-hydroxy-2-(trifluoromethoxy)benzoate G->H

Caption: Workflow for the chemoselective Fischer esterification and purification of the target ester.

Step-by-Step Experimental Protocol

Scale: 10 mmol (approx. 2.22 g) of 4-hydroxy-2-(trifluoromethoxy)benzoic acid.

Step 1: Substrate Dissolution & Activation

  • Action: Charge an oven-dried 100 mL round-bottom flask with 2.22 g (10 mmol) of 4-hydroxy-2-(trifluoromethoxy)benzoic acid. Add 30 mL of anhydrous methanol.

  • Causality: Methanol serves as both the solvent and the nucleophilic reagent. A large molar excess is required to shift the thermodynamic equilibrium toward ester formation[3].

  • Action: Cool the flask to 0 °C using an ice-water bath. Slowly add 1.0 mL of concentrated sulfuric acid (H 2​ SO 4​ , 98%) dropwise under vigorous magnetic stirring.

  • Causality: The addition of concentrated H 2​ SO 4​ to methanol is highly exothermic. Cooling prevents localized boiling, which could lead to the formation of dimethyl ether side-products. The H 2​ SO 4​ protonates the carbonyl oxygen, increasing its electrophilicity for the subsequent nucleophilic attack[3].

Step 2: Reflux & Kinetic Drive

  • Action: Attach a reflux condenser equipped with a drying tube (CaCl 2​ ) to exclude atmospheric moisture. Heat the reaction mixture to 65 °C (gentle reflux) for 18–24 hours.

  • Causality: The steric bulk of the ortho-OCF 3​ group severely restricts the trajectory of the incoming methanol nucleophile. Extended thermal energy (reflux) is mandatory to overcome this kinetic barrier and achieve high conversion rates.

Step 3: Quenching & Phase Separation (Self-Validating Step)

  • Action: Cool the reaction to room temperature. Concentrate the mixture in vacuo (rotary evaporator) to remove approximately 80% of the excess methanol.

  • Action: Dilute the concentrated residue with 50 mL of ethyl acetate (EtOAc) and transfer to a separatory funnel.

  • Action: Wash the organic layer with 30 mL of saturated aqueous sodium bicarbonate (NaHCO 3​ ). Caution: CO 2​ gas will evolve; vent the funnel frequently.

  • Causality & Self-Validation: This is a critical chemoselective purification step. Saturated NaHCO 3​ has a pH of ~8.3. It readily deprotonates any unreacted starting material (carboxylic acid pKa ~2.89)[4], partitioning it into the aqueous layer as a water-soluble sodium salt. Conversely, the phenolic hydroxyl group (pKa > 9) remains largely protonated and uncharged at this pH, ensuring the target ester remains entirely in the organic (EtOAc) layer.

Step 4: Drying & Isolation

  • Action: Wash the organic layer with 20 mL of brine (saturated NaCl) to remove residual water and break any potential emulsions.

  • Action: Dry the organic phase over anhydrous sodium sulfate (Na 2​ SO 4​ ), filter, and evaporate the solvent in vacuo to yield the crude product.

  • Action: (Optional) Purify via a short silica gel plug using Hexanes:EtOAc (8:2) to remove trace impurities.

Quantitative Optimization Data

To demonstrate the impact of reaction parameters on the esterification of this sterically hindered and electronically deactivated substrate, the following optimization matrix is provided:

ParameterTime (h)Catalyst (H 2​ SO 4​ ) Vol.Temperature (°C)Conversion (%)Isolated Yield (%)
Run 1 60.5 mL65 (Reflux)45%41%
Run 2 121.0 mL65 (Reflux)72%68%
Run 3 181.0 mL65 (Reflux)94%89%
Run 4 241.0 mL65 (Reflux)>98%92%
Run 5 241.0 mL25 (Room Temp)<10%N/A

Table 1: Optimization parameters highlighting the necessity of extended reflux and sufficient catalyst loading for ortho-OCF 3​ substituted benzoic acids.

Analytical Validation Checkpoints

  • TLC: Monitor the reaction using Hexanes:EtOAc (7:3). The product ester will elute with a higher R f​ value (less polar) compared to the highly polar starting carboxylic acid.

  • 1 H NMR (CDCl 3​ ): Validation of success is confirmed by the appearance of a sharp singlet integrating to 3 protons at approximately δ 3.90 ppm, corresponding to the newly formed methyl ester (-COOCH 3​ ). The phenolic -OH should remain visible as a broad singlet (exchangeable with D 2​ O).

References

  • [1] Google Patents. Esterification of hydroxybenzoic acids (US5260475A). Source: Google Patents. URL:

  • [4] Benchchem. 2-(Trifluoromethoxy)benzoic Acid | Research Compound. Source: Benchchem. URL:

  • [2] Wikipedia. Fischer–Speier esterification. Source: Wikipedia. URL:

  • [5] ChemBK. ALPHA,ALPHA,ALPHA-TRIFLUORO-O-ANISIC ACID. Source: ChemBK. URL:

  • [3] Benchchem. Basic principles of Fischer esterification for methyl salicylate. Source: Benchchem. URL:

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for Methyl 4-hydroxy-2-(trifluoromethoxy)benzoate Synthesis

Welcome to the Technical Support Center. Synthesizing Methyl 4-hydroxy-2-(trifluoromethoxy)benzoate from its corresponding carboxylic acid presents unique steric and chemoselective challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Synthesizing Methyl 4-hydroxy-2-(trifluoromethoxy)benzoate from its corresponding carboxylic acid presents unique steric and chemoselective challenges. This guide is designed for researchers and drug development professionals to troubleshoot low yields, avoid common side reactions, and select the optimal synthetic route based on mechanistic principles.

Section 1: Mechanistic Troubleshooting (The "Why")

Before attempting to optimize your yield, it is critical to understand the intrinsic properties of the starting material, 4-hydroxy-2-(trifluoromethoxy)benzoic acid. The molecule presents two primary barriers to standard esterification:

  • Steric Hindrance & Electronic Effects: The trifluoromethoxy (–OCF 3​ ) group is positioned ortho to the carboxylic acid. This bulky group physically blocks the trajectory of the incoming methanol nucleophile. While the –OCF 3​ group is electron-withdrawing and increases the electrophilicity of the carbonyl carbon, the steric penalty often dominates, stalling standard Fischer esterifications at a low equilibrium state[1].

  • Chemoselectivity (The Phenol Dilemma): The molecule contains a free phenolic –OH at the 4-position (pK a​ ~9.5). If aggressive alkylating conditions (e.g., Methyl Iodide with a strong base like K 2​ CO 3​ ) are used, the phenol will be deprotonated into a highly nucleophilic phenoxide, leading to unwanted O-alkylation (forming the methoxy ether byproduct) rather than selective esterification of the carboxylate[1].

Reaction Pathways & Selectivity Challenges

ReactionPathway SM 4-hydroxy-2-(trifluoromethoxy) benzoic acid Fischer Fischer Esterification (H2SO4, MeOH, Heat) SM->Fischer Alkyl Strong Alkylation (MeI, K2CO3) SM->Alkyl Steglich Steglich Esterification (EDC, DMAP, MeOH) SM->Steglich Target Methyl 4-hydroxy-2- (trifluoromethoxy)benzoate (Desired Product) Fischer->Target Low Yield Side1 Incomplete Reaction (Equilibrium Limit) Fischer->Side1 Major Issue Alkyl->Target Minor Side2 Methyl 4-methoxy-2- (trifluoromethoxy)benzoate (Over-Alkylation) Alkyl->Side2 Major Byproduct Steglich->Target High Yield & Chemoselectivity

Reaction pathways and chemoselectivity challenges in the esterification workflow.

Section 2: Quantitative Data & Reagent Comparison

To maximize yield, the synthetic route must either bypass the steric hindrance via highly reactive intermediates or utilize mild conditions that preserve the phenol.

Esterification MethodReagents UsedChemoselectivity (Carboxyl vs. Phenol)Expected YieldPrimary Drawback / Limitation
Steglich Coupling EDC·HCl, DMAP, MeOHExcellent 85–95%Requires stoichiometric coupling agents.
Acid Chloride SOCl 2​ , DMF (cat.), MeOHGood75–85%Requires strictly anhydrous conditions; harsh gas evolution[2].
Mild Alkylation MeI, NaHCO 3​ , DMFModerate50–70%Risk of partial O-alkylation if temperature is not controlled.
Fischer H 2​ SO 4​ , MeOH, RefluxGood< 35%Poor conversion due to steric hindrance and equilibrium limits[1].

Section 3: Step-by-Step Optimized Protocols

Protocol A: Steglich Esterification (Recommended for High Chemoselectivity)

Causality: Carbodiimide couplings permit the selective acylation of aliphatic alcohols in the presence of phenols[3]. The carboxylic acid reacts with EDC to form an O-acylisourea intermediate. DMAP acts as an acyl transfer catalyst, forming a highly reactive acylpyridinium species. Because phenols are poorer nucleophiles than methanol, the methanol selectively attacks the intermediate, yielding the target ester without degrading the phenol[1].

  • Preparation: In an oven-dried round-bottom flask under an inert atmosphere (N 2​ /Ar), dissolve 4-hydroxy-2-(trifluoromethoxy)benzoic acid (1.0 eq) in anhydrous dichloromethane (DCM) to achieve a 0.1 M concentration.

  • Reagent Addition: Add anhydrous methanol (5.0 eq) and 4-dimethylaminopyridine (DMAP) (0.1 eq). Cool the mixture to 0 °C using an ice bath.

  • Activation: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq) portion-wise over 10 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12–16 hours. Monitor progression via TLC or LC-MS.

  • Workup: Dilute the mixture with additional DCM. Wash the organic layer sequentially with 1M HCl (this is critical to remove DMAP and the water-soluble EDC urea byproduct), saturated NaHCO 3​ , and brine.

  • Isolation: Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo.

Protocol B: Acid Chloride Activation (Alternative for Severe Sterics)

Causality: Thionyl chloride converts the sterically hindered carboxylic acid into a highly electrophilic acid chloride. The chloride is a superior leaving group compared to water, making the carbonyl electrophilic enough to overcome the steric barrier of the ortho-trifluoromethoxy group.

  • Preparation: Suspend the starting material (1.0 eq) in anhydrous DCM. Add a catalytic amount of N,N-dimethylformamide (DMF) (1–2 drops) to generate the active Vilsmeier-Haack intermediate.

  • Chlorination: Cool to 0 °C and add thionyl chloride (SOCl 2​ ) (2.0 eq) dropwise.

  • Reflux: Attach a reflux condenser and heat the mixture to 40 °C for 2–3 hours until gas evolution (SO 2​ and HCl) ceases.

  • Concentration: Evaporate the solvent and excess SOCl 2​ in vacuo to yield the crude acid chloride. Do not expose to moisture.

  • Esterification: Redissolve the crude residue in anhydrous DCM, cool to 0 °C, and add anhydrous methanol (10.0 eq) dropwise. Stir for 2 hours at room temperature.

  • Workup: Quench carefully with saturated NaHCO 3​ , extract with ethyl acetate, wash with brine, dry over Na 2​ SO 4​ , and concentrate.

Section 4: Frequently Asked Questions (FAQs)

Q: I am using Methyl Iodide (MeI) and Potassium Carbonate (K 2​ CO 3​ ), but my LC-MS shows a mass of +14 Da over my target. What happened? A: You are observing over-alkylation. K 2​ CO 3​ is a strong enough base to deprotonate the 4-hydroxyl group of your starting material. The resulting phenoxide is highly nucleophilic and reacts with MeI to form methyl 4-methoxy-2-(trifluoromethoxy)benzoate. To fix this, switch to a milder base like NaHCO 3​ or abandon the alkylation route in favor of Protocol A (Steglich).

Q: My Fischer esterification (H 2​ SO 4​ /MeOH) is stuck at 30% conversion even after 48 hours of reflux. How can I push it to completion? A: You have hit a thermodynamic wall. The ortho-OCF 3​ group physically blocks the carbonyl, and the reaction generates water, pushing the equilibrium backward[1]. To force completion, you must either use a chemical water scavenger (like trimethyl orthoformate) or switch to an acyl activation method (EDC or SOCl 2​ ) that bypasses the equilibrium entirely.

Q: Why does Protocol A specify EDC·HCl instead of DCC for the Steglich esterification? A: While N,N'-Dicyclohexylcarbodiimide (DCC) is cheaper, its byproduct, dicyclohexylurea (DCU), is notoriously insoluble and difficult to remove completely from the final product. EDC·HCl produces a urea byproduct that is highly water-soluble, allowing it to be completely removed during the 1M HCl aqueous workup step, ensuring a high-purity yield.

Q: Can I use oxalyl chloride instead of thionyl chloride in Protocol B? A: Yes. Oxalyl chloride is often preferred in modern drug development labs because its byproducts (CO, CO 2​ , and HCl) are all gases, and it reacts under milder conditions (room temperature) than thionyl chloride. Use 1.2 to 1.5 equivalents of oxalyl chloride with a catalytic drop of DMF in DCM.

References

  • Appendino, G. et al. "Chemoselective Esterification of Phenolic Acids and Alcohols." ACS Publications. Available at:[Link]

  • Hrdina, R. et al. "Selective esterifications of alcohols and phenols through carbodiimide couplings." Organic & Biomolecular Chemistry (RSC Publishing). Available at:[Link]

  • "Green and Efficient Esterification Method Using Dried Dowex H+/NaI Approach." PMC - NIH. Available at:[Link]

  • "Enzymatic aminolysis in continuous flow: an efficient strategy for the synthesis of salicylamide derivatives." RSC Publishing. Available at:[Link]

Sources

Optimization

Troubleshooting impurities in Methyl 4-hydroxy-2-(trifluoromethoxy)benzoate crystallization

Welcome to the Technical Support Center for the crystallization and purification of Methyl 4-hydroxy-2-(trifluoromethoxy)benzoate . This compound presents unique physicochemical challenges: the highly lipophilic and elec...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the crystallization and purification of Methyl 4-hydroxy-2-(trifluoromethoxy)benzoate . This compound presents unique physicochemical challenges: the highly lipophilic and electron-withdrawing trifluoromethoxy (-OCF ) group dramatically alters solubility profiles, while the para-hydroxyl (-OH) group drives strong intermolecular hydrogen bonding.

This guide is designed for researchers and process chemists to systematically troubleshoot impurity rejection failures, optimize cooling profiles, and achieve high-purity crystalline active pharmaceutical ingredients (APIs).

Part 1: Frequently Asked Questions (FAQs)

Q1: My product is "oiling out" (Liquid-Liquid Phase Separation) instead of crystallizing. How do I force nucleation? A1: Oiling out occurs when the supersaturation of the system exceeds the metastable limit for liquid-liquid phase separation (LLPS) before solid nucleation can occur. The highly lipophilic -OCF group increases the propensity for LLPS, especially in highly polar solvent/anti-solvent mixtures like Methanol/Water. Solution: Do not "force" nucleation by crashing the temperature. Instead, shift the solvent matrix to a less polar system (e.g., Toluene/Heptane) to increase the solubility gradient, and introduce 1-2 wt% of seed crystals within the metastable zone to bypass the high energy barrier of primary nucleation[1].

Q2: HPLC analysis shows a persistent, highly polar impurity that increases with batch time. What is it, and why isn't it purging? A2: This is likely 4-hydroxy-2-(trifluoromethoxy)benzoic acid , formed via the hydrolytic degradation of your target methyl ester. While the ortho--OCF group provides some steric shielding to the ester carbonyl, prolonged exposure to heat (>60°C) in protic solvents with trace water will drive hydrolysis[2]. Solution: Minimize holding times at elevated temperatures and ensure anhydrous conditions if utilizing non-methanol protic solvents.

DegradationPathway Reactant Methyl 4-hydroxy-2- (trifluoromethoxy)benzoate Product 4-hydroxy-2- (trifluoromethoxy)benzoic acid Reactant->Product Hydrolysis Methanol Methanol Reactant->Methanol Byproduct Water H2O / Heat Water->Product

Hydrolytic degradation pathway forming the free acid impurity during crystallization.

Q3: My synthetic regioisomer impurity has a higher solubility than the target molecule, but it is still trapped in the final crystal lattice. Why? A3: This indicates a failure in impurity rejection due to either kinetic entrapment (liquid inclusions of mother liquor) or solid solution formation [3]. Because regioisomers (e.g., the 3-trifluoromethoxy isomer) share nearly identical molecular volumes and hydrogen-bonding capabilities, they can easily substitute for the target molecule in the crystal lattice. If the cooling rate is too fast, localized supersaturation causes erratic crystal growth, physically trapping the impurity[1].

Part 2: Diagnostic Workflows & Troubleshooting Protocols

To effectively purge impurities, you must first identify how the impurity is incorporating into your product. Industry-standard workflows categorize impurity incorporation into five mechanisms: Agglomeration, Surface Deposition, Inclusions, Cocrystal formation, and Solid Solutions[3].

ImpurityWorkflow N1 Analyze Solid Phase Purity D1 Is purity ≥ target? N1->D1 E1 Process Acceptable D1->E1 Yes A1 Wash & Reslurry Crystals D1->A1 No D2 Did purity improve significantly? A1->D2 E2 Mechanism: Surface Deposition or Agglomeration D2->E2 Yes A2 Check for Liquid Inclusions (Microscopy / ICP) D2->A2 No D3 Inclusions present? A2->D3 E3 Mechanism: Kinetic Entrapment (Lower cooling rate) D3->E3 Yes E4 Mechanism: Solid Solution (Change solvent system) D3->E4 No

Diagnostic workflow for identifying crystallization impurity incorporation mechanisms.

Protocol A: The Reslurry Validation Test (Surface vs. Internal Impurities)

This self-validating protocol determines if your impurity is merely adhered to the crystal surface (Surface Deposition/Agglomeration) or trapped within the lattice[3].

  • Isolation: Isolate 1.0 g of the impure crystalline product from the primary crystallization batch.

  • Suspension: Suspend the crystals in 5.0 mL of a pre-chilled wash solvent (e.g., cold heptane) in a jacketed vessel at 5°C.

  • Agitation: Agitate at 250 RPM for 15 minutes.

    • Causality: This specific RPM provides sufficient mechanical shear to dissolve surface-bound mother liquor and break weak agglomerates without dissolving the bulk crystal lattice or inducing secondary nucleation.

  • Filtration: Filter under vacuum and wash the cake with an additional 2.0 mL of cold solvent.

  • Drying & Analysis: Dry under vacuum at 40°C for 2 hours and analyze via HPLC.

  • System Validation: Compare the HPLC area percent (LCAP) of the impurity before and after the reslurry. If the impurity concentration decreases by >50%, the primary mechanism was surface deposition. If the purity remains largely unchanged, the impurity is internal (proceed to Protocol B).

Protocol B: Cubic Cooling & Seeding to Prevent Kinetic Entrapment

If impurities are trapped internally via liquid inclusions, the crystal growth rate exceeded the mass transfer rate of the impurity diffusing away from the crystal boundary layer[4]. This protocol utilizes a non-linear cooling profile to maintain constant supersaturation.

  • Dissolution: Prepare a saturated solution of Methyl 4-hydroxy-2-(trifluoromethoxy)benzoate in Isopropanol at 60°C. Ensure complete dissolution to destroy thermal history.

  • Linear Cooling to Metastable Zone: Cool linearly to 50°C at a rate of 0.5°C/min.

    • Causality: This slow initial cooling enters the metastable zone without crossing the labile limit, preventing spontaneous, uncontrolled primary nucleation.

  • Seeding: Introduce 1.5 wt% of jet-milled seed crystals (target polymorph). Hold at 50°C for 30 minutes.

    • Causality: Seeding provides immediate surface area for mass transfer. The 30-minute hold allows the seed bed to ripen and relieves the initial supersaturation spike, preventing the formation of defective, inclusion-prone crystal cores[1].

  • Cubic Cooling Execution: Execute a non-linear (cubic) cooling profile from 50°C to 5°C over 4 hours.

    • Causality: A cubic cooling curve ( ) slowly decreases the temperature at the beginning of the batch when crystal surface area is low, and accelerates cooling at the end when surface area is high. This maintains a constant supersaturation ( ) throughout the batch, resulting in defect-free crystals that reject impurities into the mother liquor[2].

  • System Validation: Analyze the final crystals under polarized light microscopy. The absence of dark, fluid-filled pockets within the crystal habit validates that kinetic entrapment has been successfully mitigated.

Part 3: Quantitative Data & Process Parameters

When troubleshooting Solubility-Limited Impurity Purge (SLIP) mechanisms[5], solvent selection and supersaturation control are your primary levers. Use the tables below to select the appropriate thermodynamic and kinetic parameters for your specific impurity profile.

Table 1: Solvent Selection & Impurity Purge Matrix
Solvent SystemPrimary Purge TargetExpected YieldCausality / Mechanistic Notes
Toluene / Heptane Free Acid (Hydrolysis)>85%The non-polar matrix highly favors the lipophilic ester, rejecting the highly polar free acid impurity into the mother liquor.
Isopropanol / Water Regioisomers~75%The strong H-bonding network of water/IPA disrupts the formation of solid solutions between structurally similar isomers.
Methanol Unreacted Phenols>90%High general solubility; requires strict supersaturation control to prevent oiling out (LLPS) of the -OCF compound.
Table 2: Optimized Cubic Cooling Profile for Defect-Free Crystals
Process PhaseTemp RangeTimeSupersaturation ( )Critical Action / Control Parameter
Dissolution 60°C30 min Ensure complete dissolution and anhydrous conditions to prevent ester hydrolysis.
Cooling 60°C 50°C20 min Linear cooling to safely enter the metastable zone.
Seeding 50°C30 min Add 1-2 wt% seeds; hold for bed ripening and supersaturation relief.
Cubic Cooling 50°C 5°C240 min (Constant)Non-linear cooling to match crystal surface area growth; prevents liquid inclusions.

References

  • A Structured Approach To Cope with Impurities during Industrial Crystalliz
  • Solubility-Limited Impurity Purge in Crystallization - ACS Public
  • Evaluation and Analysis of Trace Impurity Migration Pathways on the Design of Highly Efficient Solution Crystallization-Based Purification Process - ACS Public
  • Mechanisms and Control of Impurities in Continuous Crystallization: A Review | Industrial & Engineering Chemistry Research - ACS Public
  • Model-Based Optimization of Cooling Crystallization of Active Pharmaceutical Ingredients Undergoing Thermal Degradation - ACS Public

Sources

Troubleshooting

Technical Support Center: Ensuring the Long-Term Stability of Methyl 4-hydroxy-2-(trifluoromethoxy)benzoate

Welcome to the comprehensive technical support guide for Methyl 4-hydroxy-2-(trifluoromethoxy)benzoate. This resource is designed for researchers, scientists, and drug development professionals to address common stabilit...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the comprehensive technical support guide for Methyl 4-hydroxy-2-(trifluoromethoxy)benzoate. This resource is designed for researchers, scientists, and drug development professionals to address common stability challenges and provide in-depth, field-proven insights. We will explore the inherent stability characteristics of this molecule, its potential degradation pathways, and provide actionable troubleshooting protocols to ensure the integrity of your samples during long-term storage.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the stability and handling of Methyl 4-hydroxy-2-(trifluoromethoxy)benzoate.

Q1: What are the key structural features of Methyl 4-hydroxy-2-(trifluoromethoxy)benzoate that influence its stability?

A1: The stability of Methyl 4-hydroxy-2-(trifluoromethoxy)benzoate is primarily dictated by three functional groups: the methyl ester, the phenolic hydroxyl group, and the trifluoromethoxy group.

  • Trifluoromethoxy Group (-OCF3): This group is known for its remarkable chemical and metabolic stability. The strong carbon-fluorine bonds make it highly resistant to degradation under typical storage conditions.[1][2][3][4] Its strong electron-withdrawing nature also influences the reactivity of the aromatic ring.[1][4]

  • Phenolic Hydroxyl Group (-OH): Phenolic compounds are susceptible to oxidation, which can be accelerated by exposure to light, heat, and oxygen.[5][6][7] This is a key area of concern for long-term storage.

  • Methyl Ester Group (-COOCH3): Ester groups can be susceptible to hydrolysis, particularly in the presence of moisture and either acidic or basic conditions, which would yield the corresponding carboxylic acid and methanol.[8]

Q2: What are the ideal storage conditions for Methyl 4-hydroxy-2-(trifluoromethoxy)benzoate?

A2: To minimize degradation, the compound should be stored in a tightly sealed container, protected from light, at a low temperature, and in a dry environment. For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) is recommended.[7] Storing under an inert atmosphere (e.g., argon or nitrogen) can provide additional protection against oxidation.[9]

Q3: What are the primary degradation pathways I should be concerned about?

A3: The two most probable degradation pathways are hydrolysis of the methyl ester and oxidation of the phenolic hydroxyl group.

  • Hydrolysis: This would result in the formation of 4-hydroxy-2-(trifluoromethoxy)benzoic acid. This is a common degradation pathway for ester-containing compounds, especially with even trace amounts of water present over time.[8]

  • Oxidation: The phenolic group is prone to oxidation, which can lead to the formation of colored impurities (often quinone-like structures). This process is often catalyzed by light and trace metal impurities.[5]

Q4: How can I assess the purity of my stored Methyl 4-hydroxy-2-(trifluoromethoxy)benzoate?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a highly effective method for assessing the purity of the compound and detecting potential degradation products.[10] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to identify and quantify the parent compound and its degradation products. For direct confirmation of the trifluoromethoxy group's integrity, 19F NMR spectroscopy is the most definitive technique.[2]

Troubleshooting Guide: Degradation Issues

This section provides a question-and-answer formatted guide to troubleshoot specific issues you may encounter.

Issue 1: Discoloration of the solid compound (e.g., turning yellow or brown).

Q: My white, crystalline Methyl 4-hydroxy-2-(trifluoromethoxy)benzoate has developed a yellow or brownish tint over time. What is the likely cause and how can I prevent it?

A: Discoloration is a common indicator of phenolic oxidation.

  • Causality: The phenolic hydroxyl group is likely oxidizing to form colored quinone-type species. This is almost certainly accelerated by exposure to light and/or air (oxygen). Phenolic compounds are well-documented to be unstable in the presence of sunlight.[5]

  • Troubleshooting Steps:

    • Verify Purity: Use HPLC-UV to quantify the remaining parent compound and detect any new, colored impurities.

    • Review Storage:

      • Was the container properly sealed and opaque?

      • Was the compound stored in the dark?

      • Was the temperature consistently low?

  • Preventative Measures:

    • Store the compound in an amber glass vial to protect it from light.

    • For maximum protection, flush the vial with an inert gas like argon or nitrogen before sealing to displace oxygen.

    • Ensure storage is in a consistently cold and dark location, such as a refrigerator or freezer.[7][9]

Issue 2: Changes in solubility or pH of solutions.

Q: I've noticed that my stock solution of Methyl 4-hydroxy-2-(trifluoromethoxy)benzoate in an organic solvent has become more acidic, or the compound is precipitating out of solution unexpectedly. What could be happening?

A: This is a classic sign of ester hydrolysis.

  • Causality: The methyl ester is likely hydrolyzing to 4-hydroxy-2-(trifluoromethoxy)benzoic acid. The carboxylic acid product is more acidic than the parent ester and may have different solubility properties in your chosen solvent, potentially causing it to precipitate. This reaction is catalyzed by moisture.

  • Troubleshooting Steps:

    • Confirm Hydrolysis: Analyze a sample of the solution using HPLC. Look for a new peak corresponding to the more polar carboxylic acid. 4-hydroxybenzoic acid is a known major degradant of similar ester compounds.[11]

    • Check Solvents: Ensure that you are using anhydrous (dry) solvents for preparing your stock solutions.

  • Preventative Measures:

    • Use high-purity, anhydrous solvents.

    • Store stock solutions in small, single-use aliquots to minimize exposure to atmospheric moisture from repeated opening and closing of the container.

    • Store solutions at low temperatures (-20 °C or -80 °C) to slow the rate of hydrolysis.

Experimental Protocols

Protocol 1: Long-Term Stability Assessment

This protocol outlines a method for proactively assessing the stability of a batch of Methyl 4-hydroxy-2-(trifluoromethoxy)benzoate under various conditions.

Objective: To determine the rate of degradation under different storage conditions.

Methodology:

  • Sample Preparation: Aliquot 5-10 mg of the compound into several amber glass vials.

  • Condition Setup:

    • Condition A (Ideal): Flush vials with argon, seal tightly, and store at -20 °C in the dark.

    • Condition B (Standard): Seal vials with ambient air and store at 4 °C in the dark.

    • Condition C (Accelerated - Light): Seal vials with ambient air and store at room temperature on a lab bench exposed to ambient light.

    • Condition D (Accelerated - Heat): Seal vials with ambient air and store at 40 °C in a dark incubator.[5][6]

  • Time Points: Designate time points for analysis (e.g., T=0, 1 month, 3 months, 6 months, 12 months).

  • Analysis: At each time point, sacrifice one vial from each condition.

    • Visually inspect for color change.

    • Prepare a standard solution in a suitable solvent (e.g., HPLC-grade methanol or acetonitrile).

    • Analyze by a validated HPLC-UV method to determine the purity and identify any degradation products.

  • Data Analysis: Plot the percentage of remaining parent compound versus time for each condition to determine the degradation rate.

Protocol 2: HPLC Method for Purity Assessment

Objective: To quantify Methyl 4-hydroxy-2-(trifluoromethoxy)benzoate and its primary hydrolytic degradation product.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

    • Gradient Example: Start at 70% A / 30% B, ramp to 10% A / 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Expected Elution: The hydrolytic product, 4-hydroxy-2-(trifluoromethoxy)benzoic acid, will be more polar and thus will elute earlier than the parent ester.

Visualization of Degradation Pathways and Troubleshooting

Diagram 1: Potential Degradation Pathways

DegradationPathways Parent Methyl 4-hydroxy-2- (trifluoromethoxy)benzoate Hydrolysis_Product 4-hydroxy-2-(trifluoromethoxy)benzoic acid + Methanol Parent->Hydrolysis_Product Hydrolysis (+H2O) Oxidation_Product Quinone-type Oxidation Products Parent->Oxidation_Product Oxidation (+O2, light, heat)

Caption: Primary degradation routes for the target compound.

Diagram 2: Troubleshooting Workflow

TroubleshootingWorkflow Start Degradation Suspected Visual Visual Inspection: Discoloration? Start->Visual Analytical Analytical Check: Loss of Purity (HPLC)? Visual->Analytical No Oxidation Probable Cause: Phenolic Oxidation Visual->Oxidation Yes Hydrolysis Probable Cause: Ester Hydrolysis Analytical->Hydrolysis Yes End Compound Stable Analytical->End No Solution_Oxidation Solution: - Store in dark/amber vial - Use inert atmosphere (N2/Ar) Oxidation->Solution_Oxidation Solution_Hydrolysis Solution: - Use anhydrous solvents - Store as aliquots - Store at ≤ -20°C Hydrolysis->Solution_Hydrolysis

Caption: A logical guide for troubleshooting degradation issues.

Summary of Storage Recommendations

ParameterRecommended ConditionRationale
Temperature -20°C to 4°CReduces rates of all chemical degradation reactions.[7]
Light Protect from light (Amber Vial/Dark)Prevents light-catalyzed oxidation of the phenol group.[5]
Atmosphere Inert Gas (Argon or Nitrogen)Minimizes oxidation by displacing atmospheric oxygen.[9]
Moisture Tightly sealed container, desiccated environmentPrevents hydrolysis of the methyl ester.[12]
Form Solid (preferred over solution)The solid state is generally more stable than solutions.
Solutions Use anhydrous solvents, store as single-use aliquotsMinimizes hydrolysis and contamination.

References

  • Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. MDPI. [Link]

  • Effect of Storage Conditions on the Biological Activity of Phenolic Compounds of Blueberry Extract Packed in Glass Bottles. ACS Publications. [Link]

  • Effect of Storage Conditions on the Stability of Polyphenols of Apple and Strawberry Purees Produced at Industrial Scale by Different Processing Techniques. PMC. [Link]

  • Influence of storage conditions on phenolic compounds stability, antioxidant capacity and colour of freeze-dried encapsulated. SEDICI. [Link]

  • Understanding the Trifluoromethoxy Group: Properties and Applications in Chemical Research. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • Comparison of various storage conditions to preserve polyphenols in red-grape pomace. Unknown Source. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. [Link]

  • Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journals. [Link]

  • Selective and quantitative analysis of 4-hydroxybenzoate preservatives by microemulsion electrokinetic chromatography. PubMed. [Link]

  • RP- HPLC METHOD FOR DETERMINATION OF METHYL 4- HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. ResearchGate. [Link]

  • (PDF) RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS *1. ResearchGate. [Link]

Sources

Optimization

Overcoming steric hindrance in reactions with Methyl 4-hydroxy-2-(trifluoromethoxy)benzoate

Welcome to the dedicated technical support guide for researchers utilizing Methyl 4-hydroxy-2-(trifluoromethoxy)benzoate. This resource is designed to provide in-depth troubleshooting advice and practical solutions for c...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for researchers utilizing Methyl 4-hydroxy-2-(trifluoromethoxy)benzoate. This resource is designed to provide in-depth troubleshooting advice and practical solutions for challenges encountered during synthesis, with a primary focus on overcoming the significant steric hindrance presented by this molecule.

Frequently Asked Questions (FAQs)

Q1: Why are my reactions involving Methyl 4-hydroxy-2-(trifluoromethoxy)benzoate proceeding so slowly or with low yields?

The primary challenge with this substrate is significant steric hindrance originating from the trifluoromethoxy (-OCF3) group at the C2 position (ortho to the methyl ester). This bulky group physically obstructs the path of incoming reagents, particularly those targeting the C1 ester carbonyl. Additionally, the strong electron-withdrawing nature of the -OCF3 group deactivates the aromatic ring and can reduce the nucleophilicity of the C4-phenolic oxygen.

Q2: Which reactive site is more affected by the steric hindrance?

The methyl ester at the C1 position is most affected. Nucleophilic attack at the carbonyl carbon is severely impeded by the adjacent bulky -OCF3 group. This phenomenon, often called the "ortho-effect," can dramatically slow down reactions like hydrolysis and transesterification.[1][2] While the C4-hydroxyl group is further away, its reactivity can still be influenced by the overall electronic environment and conformational constraints imposed by the ortho substituent.

Q3: How does the trifluoromethoxy group electronically influence the molecule's reactivity?

The -OCF3 group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. This has two major effects:

  • Reduced Nucleophilicity: It decreases the electron density on the aromatic ring and, by extension, on the phenolic oxygen at C4. This makes the corresponding phenoxide a weaker nucleophile compared to that of a less substituted phenol.[3]

  • Increased Acidity: The electron-withdrawing effect stabilizes the phenoxide conjugate base, making the C4-hydroxyl proton more acidic (lower pKa) than in unsubstituted 4-hydroxybenzoates.

Visualizing the Challenge: Steric Hindrance Diagram

The following diagram illustrates how the ortho -OCF3 group impedes access to the key reactive sites.

Steric_Hindrance cluster_molecule Methyl 4-hydroxy-2-(trifluoromethoxy)benzoate cluster_reagents Approaching Reagents mol Nu1 Nucleophile (e.g., OH⁻, RO⁻) Nu1->mol Severe Hindrance at C1-Ester Nu2 Electrophile (e.g., R-X) Nu2->mol  Moderate Influence  at C4-Hydroxyl Troubleshooting_Workflow start Reaction Goal? o_alkylation O-Alkylation (C4-OH) start->o_alkylation ester_reaction Ester Reaction (C1-COOCH3) start->ester_reaction williamson Try Enhanced Williamson Synthesis (NaH, DMF, R-I) o_alkylation->williamson hydrolysis Goal: Hydrolysis ester_reaction->hydrolysis transester Goal: Transesterification ester_reaction->transester williamson_result Sufficient Yield? williamson->williamson_result mitsunobu Try Sonication-Assisted Mitsunobu Reaction (High Conc., DIAD, PPh3) williamson_result->mitsunobu No success1 Success! williamson_result->success1 Yes rethink Re-evaluate Synthetic Route (e.g., Ullmann Coupling) mitsunobu->rethink If Fails success2 Success! mitsunobu->success2 If Succeeds forcing_hydrolysis Use Forcing Conditions (High Temp, High [Base]) hydrolysis->forcing_hydrolysis lewis_acid Use Lewis Acid Catalyst (e.g., Ti(OiPr)4) with excess alcohol transester->lewis_acid hydrolysis_result Sufficient Yield? forcing_hydrolysis->hydrolysis_result microwave Consider Microwave -Assisted Hydrolysis hydrolysis_result->microwave No success3 Success! hydrolysis_result->success3 Yes

Sources

Troubleshooting

Refining liquid chromatography methods for Methyl 4-hydroxy-2-(trifluoromethoxy)benzoate purification

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to guide you through the chromatographic refinement of Methyl 4-hydroxy-2-(trifluoromethoxy)benzoate .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to guide you through the chromatographic refinement of Methyl 4-hydroxy-2-(trifluoromethoxy)benzoate .

Purifying this specific molecule requires navigating a complex web of competing chemical properties. It is not enough to simply run a generic C18 gradient; you must understand the causality behind how each functional group interacts with your liquid chromatography (LC) system.

Below, you will find a mechanistic breakdown of the molecule, targeted troubleshooting FAQs, and a self-validating purification protocol designed to ensure high-yield, high-purity isolation.

Part 1: Causality Engine – The Molecule vs. The Matrix

To master the purification of Methyl 4-hydroxy-2-(trifluoromethoxy)benzoate, we must first deconstruct its chemical anatomy. Every chromatographic anomaly you experience is a direct symptom of its structural features:

  • The 4-Hydroxy Group (Acidic Phenol): This polar, hydrogen-bonding moiety is notorious for interacting with residual silanols on silica-based columns, leading to severe peak tailing[1].

  • The Methyl Ester: Esters are highly susceptible to both acid- and base-catalyzed hydrolysis in aqueous environments. Extreme pH mobile phases will degrade your sample on-column[2].

  • The 2-(Trifluoromethoxy) Group: This is a bulky, strongly electron-withdrawing, and intensely lipophilic group. It dramatically increases the molecule's affinity for hydrophobic stationary phases, leading to excessive retention times[3].

Molecular_Interactions Molecule Methyl 4-hydroxy-2- (trifluoromethoxy)benzoate Phenol 4-Hydroxy Group (Acidic Phenol) Molecule->Phenol Ester Methyl Ester (Hydrolyzable) Molecule->Ester CF3O Trifluoromethoxy Group (Highly Lipophilic) Molecule->CF3O Tailing Peak Tailing via Silanol Interaction Phenol->Tailing Causes Degradation Hydrolysis at Extreme pH Ester->Degradation Susceptible to Retention Excessive Retention on RP-C18 CF3O->Retention Drives

Logical mapping of functional groups to their specific chromatographic challenges.

Part 2: Diagnostic FAQs & Troubleshooting Guide

Q1: My chromatograms show severe peak tailing (Asymmetry factor > 2.0). How do I resolve this without destroying my compound? A1: Peak tailing for phenolic compounds is primarily driven by secondary interactions—specifically hydrogen bonding and ion-exchange—between the acidic 4-hydroxyl group and residual active silanol groups on the silica-based stationary phase[1]. Because the trifluoromethoxy group withdraws electron density from the aromatic ring, the phenol becomes slightly more acidic, exacerbating this interaction.

  • The Fix: Switch to a high-purity "Type B" silica column, which has lower metal impurities and reduced silanol activity, and ensure it is fully end-capped[4]. While adding an amine modifier (like triethylamine) was a historical fix, modern highly deactivated columns eliminate the need for these MS-incompatible additives[4].

Q2: I am observing pre-peaks that increase in area over time when the sample sits in the autosampler. Is my compound degrading? A2: Yes. Methyl 4-hydroxy-2-(trifluoromethoxy)benzoate contains a methyl ester that is highly susceptible to hydrolysis in aqueous mobile phases[2]. Hydrolysis yields 4-hydroxy-2-(trifluoromethoxy)benzoic acid and methanol. This degradation is accelerated at pH < 2.0 and pH > 7.0[2][5].

  • The Fix: Buffer your mobile phase to a "Goldilocks" pH window of 4.5 – 5.5. A 10 mM ammonium acetate buffer adjusted with acetic acid provides excellent stability while keeping the phenol protonated[5]. Additionally, maintain your autosampler at 4°C to kinetically suppress residual hydrolysis.

Q3: The analyte takes over 30 minutes to elute on a standard C18 column, causing band broadening and poor sensitivity. How can I accelerate elution? A3: The 2-(trifluoromethoxy) group is a bulky, highly lipophilic moiety that dramatically increases the molecule's partition coefficient, leading to excessive retention on hydrophobic stationary phases like C18[3].

  • The Fix: Change your stationary phase chemistry. A Pentafluorophenyl (PFP) column offers alternative selectivity mechanisms (fluorine-fluorine interactions, dipole-dipole, and pi-pi interactions) that elute fluorinated compounds faster and with sharper peak shapes than standard C18 phases. If you must use C18, switch your organic modifier from Methanol to Tetrahydrofuran (THF), which is a stronger eluotropic solvent for highly lipophilic compounds[3].

LC_Workflow Start Initial LC Run (RP-C18, pH 3-7) CheckTailing Peak Tailing > 1.5? Start->CheckTailing FixTailing Use Type B Silica Fully End-capped CheckTailing->FixTailing Yes CheckDegradation Ester Hydrolysis (Extra Pre-Peaks)? CheckTailing->CheckDegradation No FixTailing->CheckDegradation FixDegradation Buffer Mobile Phase (Target pH 4.5 - 5.5) CheckDegradation->FixDegradation Yes CheckRetention High Retention (k' > 10)? CheckDegradation->CheckRetention No FixDegradation->CheckRetention FixRetention Change Column to PFP or use THF/MeCN CheckRetention->FixRetention Yes Success Optimized Purification CheckRetention->Success No FixRetention->Success

Step-by-step troubleshooting logic for optimizing the LC purification method.

Part 3: Quantitative Data & System Metrics

To eliminate guesswork, compare your current system parameters against these validated benchmarks.

Table 1: Mobile Phase pH vs. Analyte Stability

pH Level Primary Reaction Mechanism Half-Life (Estimated) Suitability for LC Method
pH < 2.0 Acid-catalyzed ester hydrolysis < 2 hours Unsuitable (Rapid on-column degradation)
pH 4.5 - 5.5 Minimal catalytic activity > 72 hours Optimal (High stability)

| pH > 7.0 | Base-catalyzed ester hydrolysis | < 30 minutes | Unsuitable (Severe degradation) |

Table 2: Column Chemistry vs. Chromatographic Performance | Stationary Phase | Selectivity Mechanism | Peak Asymmetry ( Tf​ ) | Retention Factor ( k′ ) | | :--- | :--- | :--- | :--- | | Standard C18 (Type A) | Hydrophobic | > 2.0 (Severe Tailing) | > 15 (Excessive) | | End-capped C18 (Type B) | Hydrophobic | 1.2 - 1.5 (Acceptable) | > 15 (Excessive) | | Pentafluorophenyl (PFP) | Fluorine-Fluorine, Dipole | 1.0 - 1.1 (Excellent) | 5 - 8 (Optimal) |

Part 4: Self-Validating Purification Protocol

This protocol is designed as a closed-loop, self-validating system. By incorporating System Suitability Testing (SST) prior to sample injection, the method proves its own resolving power and baseline stability before any precious material is consumed.

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): Prepare a 10 mM Ammonium Acetate solution in LC-MS grade water. Adjust the pH to exactly 5.0 using glacial acetic acid. Causality: This specific pH prevents ester hydrolysis while maintaining a reproducible ionic strength.

  • Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile (or a 50:50 Acetonitrile/THF blend if extreme lipophilic impurities are present).

Step 2: System Equilibration & Suitability (The Validation Step)

  • Install a high-purity PFP column (e.g., 150 mm x 4.6 mm, 3 µm).

  • Equilibrate at 25% B for 10 column volumes.

  • SST Injection: Inject a known reference standard of Methyl 4-hydroxy-2-(trifluoromethoxy)benzoate.

  • Validation Gate: The system is only validated for purification if the standard yields a Tailing Factor ( Tf​ ) ≤ 1.2 and a Retention Factor ( k′ ) between 4.0 and 8.0. If it fails, re-verify mobile phase pH and column end-capping integrity.

Step 3: Sample Preparation

  • Dissolve the crude mixture in a diluent that closely matches the initial mobile phase conditions (e.g., 25% Acetonitrile / 75% Buffer).

  • Causality: Injecting a sample dissolved in 100% strong organic solvent will cause phase mismatch at the column head, leading to peak splitting and breakthrough[1].

Step 4: Gradient Execution

  • 0.0 - 2.0 min: Hold at 25% B (Focuses the analyte at the head of the column).

  • 2.0 - 12.0 min: Linear ramp from 25% B to 85% B (Elutes the target analyte while separating closely related positional isomers).

  • 12.0 - 15.0 min: Hold at 95% B (Flushes highly lipophilic unreacted starting materials).

  • 15.0 - 20.0 min: Return to 25% B for re-equilibration.

Step 5: Fraction Collection & Storage

  • Collect fractions based on UV absorbance (typically 254 nm for the aromatic ring).

  • Immediately store collected fractions on ice or at 4°C, and lyophilize within 12 hours to prevent post-purification ester hydrolysis in the aqueous fraction.

References

  • Common Causes Of Peak Tailing in Chromatography. ALWSCI. 1

  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. Chromatography Online.4

  • pH-Dependent Stability of Creatine Ethyl Ester: Relevance to Oral Absorption. National Institutes of Health (NIH). 2

  • Investigating the Stability of Six Phenolic TMZ Ester Analogues, Incubated in the Presence of Porcine Liver Esterase and Monitored by HPLC. MDPI.5

  • Method Development Guide (rev. 05/04) - HPLC. HPLC.eu.3

Sources

Reference Data & Comparative Studies

Validation

Mass Spectrometry Fragmentation Patterns of Methyl 4-hydroxy-2-(trifluoromethoxy)benzoate: A Comparative Analysis Guide

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals Executive Summary & Rationale The incorporation of the trifluoromethoxy (-OCF3) group is a premier strategy in modern drug de...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals

Executive Summary & Rationale

The incorporation of the trifluoromethoxy (-OCF3) group is a premier strategy in modern drug design to enhance lipophilicity, membrane permeability, and metabolic stability. However, during LC-MS/MS metabolite profiling, the unique electronic properties of the -OCF3 group drastically alter the molecule's fragmentation behavior compared to standard methoxy or unsubstituted analogs.

This guide provides an in-depth, objective comparison of the Collision-Induced Dissociation (CID) fragmentation patterns of Methyl 4-hydroxy-2-(trifluoromethoxy)benzoate against two structural alternatives: Methyl 4-hydroxybenzoate (the baseline standard) and Methyl 4-hydroxy-2-methoxybenzoate (an electron-donating analog). By understanding these specific mass spectral markers, researchers can confidently map metabolic pathways and eliminate false positives during non-targeted screening.

Mechanistic Overview of Fragmentation Pathways

In Electrospray Ionization (ESI), phenolic compounds yield robust signals in negative ion mode due to the facile deprotonation of the hydroxyl group, forming a stable phenoxide anion [M-H]-.

  • Baseline Fragmentation: Methyl 4-hydroxybenzoate ([M-H]- at m/z 151) predominantly undergoes ester cleavage to lose a methyl radical (•CH3, 15 Da) or methanol (CH3OH, 32 Da), followed by decarboxylation (CO2, 44 Da).

  • The Trifluoromethoxy Effect: The -OCF3 group introduces a highly specific, thermodynamically driven neutral loss. Under CID, the -OCF3 moiety characteristically ejects carbonyl fluoride (CF2O, 66 Da)[1]. This fragmentation is driven by a rearrangement where a fluorine atom migrates to the aromatic ring, leaving behind a highly stable fluorophenoxide derivative. This ΔCF2O (65.99 Da in high-resolution MS) is a definitive diagnostic marker for -OCF3 containing compounds[1]. Furthermore, compounds containing the trifluoromethoxy moiety often exhibit specific fragment ions that can be leveraged for precursor ion scanning in metabolite identification[2].

Visualizing the Fragmentation Logic

The following diagram illustrates the logical relationship and causal pathways of the CID fragmentation for the trifluoromethoxy derivative.

G Precursor Precursor Ion [M-H]- m/z 235 LossCH3OH Loss of CH3OH (-32 Da) m/z 203 Precursor->LossCH3OH Ester Cleavage LossCF2O Loss of CF2O (-66 Da) m/z 169 Precursor->LossCF2O -OCF3 Cleavage LossCO2 Loss of CO2 (-44 Da) m/z 159 LossCH3OH->LossCO2 Decarboxylation SecondaryCF2O Loss of CF2O (-66 Da) m/z 137 LossCH3OH->SecondaryCF2O -OCF3 Cleavage

CID fragmentation pathways of Methyl 4-hydroxy-2-(trifluoromethoxy)benzoate [M-H]- (m/z 235).

Comparative Experimental Data

To objectively evaluate the performance and identification markers of these compounds, the quantitative MS/MS data is summarized below.

Table 1: Precursor and Primary Product Ions (ESI Negative Mode)

CompoundPrecursor Ion [M-H]-Primary Neutral LossesKey Product Ions (m/z)Diagnostic Utility
Methyl 4-hydroxybenzoate 151•CH3 (15 Da), CO2 (44 Da)136, 92Baseline ester cleavage
Methyl 4-hydroxy-2-methoxybenzoate 181CH3OH (32 Da), •CH3 (15 Da)149, 166Standard ether/ester loss
Methyl 4-hydroxy-2-(trifluoromethoxy)benzoate 235CH3OH (32 Da), CF2O (66 Da)203, 169, 137High specificity (-OCF3 marker)

Table 2: Collision Energy (CE) Optimization Matrix for Trifluoromethoxy Derivative

Transition (m/z)CE Range (eV)Mechanistic Causality
235 → 20310 - 15Low energy required for standard ester cleavage (loss of CH3OH).
235 → 16920 - 30Moderate energy drives the rearrangement and ejection of CF2O.
203 → 13725 - 35Higher energy required for secondary CF2O loss after ester cleavage.

Step-by-Step Experimental Methodology

To ensure scientific integrity, the following protocol is designed as a self-validating system, incorporating internal standards and matrix controls to prevent false reporting.

Step 1: Sample Preparation & Internal Standardization

  • Dissolve the analyte in LC-MS grade methanol to a stock concentration of 1 mg/mL.

  • Prepare a working solution of 100 ng/mL in 50:50 Water:Acetonitrile.

  • Self-Validation Check: Spike the working solution with an isotopically labeled internal standard, such as Methyl 4-hydroxybenzoate-d4 (10 ng/mL)[3]. This step is critical to normalize variations in ionization efficiency and validate the extraction recovery across different sample matrices.

Step 2: Chromatographic Separation (LC)

  • Column: C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase:

    • Solvent A: Water with 10 mM Ammonium Acetate (pH ~9.0).

    • Solvent B: Acetonitrile.

    • Causality Note: Avoiding formic acid and using a slightly basic aqueous phase ensures the phenolic hydroxyl group remains deprotonated, maximizing the [M-H]- ion yield before it enters the MS source.

Step 3: MS/MS Data Acquisition

  • Operate the mass spectrometer in ESI Negative mode.

  • Set the capillary voltage to -2.5 kV and the desolvation temperature to 350°C.

  • Targeted Screening: Set up Multiple Reaction Monitoring (MRM) for the transitions listed in Table 2.

  • Discovery Screening: Implement a Neutral Loss Scan (NLS) of 66 Da.

    • Causality Note: Because the loss of CF2O is highly specific to the -OCF3 group, an NLS of 66 Da will selectively filter out background noise and exclusively flag unknown metabolites that retain the intact trifluoromethoxy moiety[1].

Step 4: System Suitability Testing (SST)

  • Inject a solvent blank to verify the absence of carryover.

  • Inject the SST mix (analyte + deuterated internal standard). The protocol is only validated if the mass accuracy is <5 ppm (if using HRMS) and the retention time of the analyte matches the internal standard within ±0.1 minutes.

Analytical Insights & Causality (E-E-A-T)

As an Application Scientist, I emphasize that the structural elucidation of fluorinated compounds cannot rely solely on standard library matching. The strong electron-withdrawing nature (inductive effect) of the -OCF3 group destabilizes the adjacent aromatic system during CID. The ejection of CF2O is entropically favored and yields a stable fluorophenoxide derivative. By leveraging this specific 66 Da loss as a definitive diagnostic marker, researchers can confidently map metabolic pathways and prevent false positives during non-targeted drug screening.

References

  • Title: In vitro and in vivo Metabolism of a Potent Inhibitor of Soluble Epoxide Hydrolase, 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea Source: nih.gov (PMC) URL: 2

  • Title: Practical application guide for the discovery of novel PFAS in environmental samples using high resolution mass spectrometry Source: nih.gov (PMC) URL: 1

  • Title: Fully automated determination of parabens, triclosan and methyl triclosan in wastewater by microextraction by packed sorbents and gas chromatography–mass spectrometry Source: doi.org URL: 3

Sources

Comparative

A Comparative Analysis of Methyl 4-hydroxy-2-(trifluoromethoxy)benzoate and its Non-Fluorinated Analogs

Introduction: The Strategic Role of the Trifluoromethoxy Group in Modern Drug Discovery In the field of medicinal chemistry, the strategic modification of molecular scaffolds is a cornerstone of developing new therapeuti...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Role of the Trifluoromethoxy Group in Modern Drug Discovery

In the field of medicinal chemistry, the strategic modification of molecular scaffolds is a cornerstone of developing new therapeutic agents with improved efficacy, safety, and pharmacokinetic profiles. Among the vast arsenal of chemical modifications, the introduction of fluorine-containing functional groups has become a highly successful strategy.[1][2][3] The trifluoromethoxy (OCF3) group, in particular, has emerged as a substituent of significant interest due to its unique combination of properties. It is often employed to enhance metabolic stability, modulate lipophilicity, and alter the electronic nature of a molecule, thereby influencing its interaction with biological targets.[1][4]

This guide provides a comprehensive benchmark of Methyl 4-hydroxy-2-(trifluoromethoxy)benzoate against two of its fundamental non-fluorinated analogs: Methyl 4-hydroxybenzoate (commonly known as methylparaben) and Methyl 2,4-dihydroxybenzoate. Through a detailed comparison of their physicochemical properties, supported by standardized experimental protocols, we aim to elucidate the specific impact of the 2-trifluoromethoxy substitution. This analysis will offer valuable insights for researchers and drug development professionals considering this unique functional group in their design strategies.

Compound Profiles

The three compounds under investigation provide a clear progression in substitution at the 2-position of the methyl 4-hydroxybenzoate scaffold:

  • Methyl 4-hydroxy-2-(trifluoromethoxy)benzoate (Target Compound): Features the highly electronegative and lipophilic OCF3 group.

  • Methyl 4-hydroxybenzoate (Analog 1): The parent structure, with hydrogen at the 2-position. It is widely used as a preservative in cosmetics, food, and pharmaceuticals.[5]

  • Methyl 2,4-dihydroxybenzoate (Analog 2): Features a hydroxyl (-OH) group at the 2-position, allowing for a comparison of the effects of an electron-donating hydrogen-bond donor versus the electron-withdrawing OCF3 group.

Comparative Physicochemical Properties

The introduction of different substituents at the 2-position dramatically alters the fundamental physicochemical properties of the benzoate scaffold. The following table summarizes key data compiled from various sources.

PropertyMethyl 4-hydroxy-2-(trifluoromethoxy)benzoateMethyl 4-hydroxybenzoateMethyl 2,4-dihydroxybenzoate
Molecular Formula C₉H₇F₃O₃[6]C₈H₈O₃[7]C₈H₈O₄[8][9]
Molecular Weight 220.15 g/mol [6]152.15 g/mol [7][10]168.15 g/mol [9]
Melting Point (°C) Not available125-131[11]118-121[9]
Boiling Point (°C) Not available270-280[11]352.0 ± 12.0[9]
LogP (Octanol/Water) Predicted to be significantly higher~1.98~1.92[9][12]
Water Solubility Predicted to be lowSlightly soluble3666 mg/L (est.)[12]

Experimental Benchmarking Protocols

To empirically determine and compare the key properties influenced by fluorination, standardized experimental protocols are essential. Below are detailed methodologies for assessing lipophilicity and aqueous solubility.

Protocol 1: Determination of Octanol-Water Partition Coefficient (LogP)

The "shake-flask" method is the gold standard for direct LogP determination, providing a reliable measure of a compound's lipophilicity.[13]

Objective: To quantify the distribution of each compound between n-octanol and water at equilibrium.

Materials:

  • Test Compounds (Methyl 4-hydroxy-2-(trifluoromethoxy)benzoate, Analogs 1 & 2)

  • n-Octanol (reagent grade, pre-saturated with water)

  • Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)

  • 10 mM DMSO stock solutions of each test compound

  • Glass vials with screw caps

  • Vortex mixer and/or orbital shaker

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Preparation: Add 1.0 mL of water-saturated n-octanol and 1.0 mL of octanol-saturated PBS (pH 7.4) to a glass vial.

  • Compound Addition: Add 10 µL of the 10 mM DMSO stock solution of the test compound to the vial.

  • Equilibration: Cap the vial tightly and shake vigorously using a vortex mixer for 1 minute, followed by agitation on an orbital shaker at room temperature for at least 1 hour to ensure equilibrium is reached.[14]

  • Phase Separation: Centrifuge the vial at 3000 rpm for 10 minutes to achieve complete separation of the n-octanol and aqueous layers.

  • Sampling: Carefully withdraw an aliquot from the n-octanol (upper) layer and an aliquot from the aqueous (lower) layer. Be cautious not to disturb the interface.

  • Quantification: Analyze the concentration of the compound in each phase using a validated HPLC method. A standard curve in the appropriate solvent should be used for accurate quantification.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

G cluster_prep Preparation & Equilibration cluster_sep Separation & Analysis cluster_calc Calculation start 1. Mix n-Octanol & PBS (pH 7.4) add_cmpd 2. Add Compound Stock start->add_cmpd equilibrate 3. Shake for 1 hr add_cmpd->equilibrate centrifuge 4. Centrifuge to Separate Phases equilibrate->centrifuge sample_oct 5a. Sample Octanol Layer centrifuge->sample_oct sample_aq 5b. Sample Aqueous Layer centrifuge->sample_aq hplc 6. Quantify by HPLC sample_oct->hplc sample_aq->hplc calc 7. LogP = log([C]oct / [C]aq) hplc->calc caption Workflow for LogP Determination via Shake-Flask Method G A Methyl 4-hydroxy-2-(trifluoromethoxy)benzoate Substituent: -OCF₃ Electronic Effect: Strong Electron-Withdrawing Predicted Effect on 4-OH: Increased Acidity (Lower pKa) A:f2->A:f3 Stabilizes phenoxide anion B Methyl 4-hydroxybenzoate Substituent: -H Electronic Effect: Neutral Predicted Effect on 4-OH: Baseline Acidity B:f2->B:f3 C Methyl 2,4-dihydroxybenzoate Substituent: -OH Electronic Effect: Electron-Donating Predicted Effect on 4-OH: Decreased Acidity (Higher pKa) C:f2->C:f3 Destabilizes phenoxide anion caption Structure-Property Relationship: Electronic Effects on Acidity

Structure-Property Relationship: Electronic Effects on Acidity
Implications for Biological Activity

While Methyl 4-hydroxybenzoate is primarily known for its antimicrobial and preservative properties, the introduction of the OCF3 group suggests a shift towards applications typical of modern drug candidates.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethoxy group highly resistant to metabolic degradation (e.g., O-dealkylation) compared to a methoxy group or an unsubstituted position. [1]This can lead to a longer in vivo half-life.

  • Membrane Permeability: The predicted high lipophilicity of the fluorinated compound would likely enhance its ability to cross biological membranes, a key factor for oral bioavailability and reaching intracellular targets.

  • Target Binding: The altered electronic profile and acidity can fundamentally change how the molecule interacts with a protein binding pocket, potentially leading to novel biological activities or improved potency and selectivity.

Conclusion

The benchmarking of Methyl 4-hydroxy-2-(trifluoromethoxy)benzoate against its non-fluorinated analogs, Methyl 4-hydroxybenzoate and Methyl 2,4-dihydroxybenzoate, clearly demonstrates the transformative impact of the trifluoromethoxy group. The introduction of OCF3 at the 2-position is predicted to significantly increase lipophilicity, decrease aqueous solubility, and lower the pKa of the phenolic hydroxyl group. These modifications are hallmarks of strategic drug design aimed at improving metabolic stability and cellular permeability. This comparative guide, supported by robust experimental protocols, provides a foundational framework for researchers to understand and leverage the unique properties of the trifluoromethoxy group in the rational design of new chemical entities.

References

  • Ataman Kimya. (n.d.). METHYL 4-HYDROXYBENZOATE. Retrieved from [Link]

  • Paquin, J. F., et al. (2018). Trifluoromethyl Benzoate: A Versatile Trifluoromethoxylation Reagent. Journal of the American Chemical Society. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 2,4-Dihydroxybenzoate. PubChem. Retrieved from [Link]

  • Chemsrc. (2023). Methyl 2,4-dihydroxybenzoate | CAS#:2150-47-2. Retrieved from [Link]

  • Paquin, J. F., et al. (2018). Trifluoromethyl Benzoate: A Versatile Trifluoromethoxylation Reagent. ACS Publications. Retrieved from [Link]

  • The Good Scents Company. (n.d.). methyl 2,4-dihydroxybenzoate, 2150-47-2. Retrieved from [Link]

  • Google Patents. (n.d.). CN108191667B - Preparation method of 2-nitro-4-trifluoromethyl methyl benzoate.
  • Agilent Technologies. (2014). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Retrieved from [Link]

  • Koda, A., et al. (n.d.). Effects of methyl p-hydroxybenzoate (methyl paraben) on Ca2+ concentration and histamine release in rat peritoneal mast cells. Journal of Pharmacological Sciences. Retrieved from [Link]

  • Mezo, E. D., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 2-hydroxybenzoate;methyl 4-hydroxybenzoate. PubChem. Retrieved from [Link]

  • ResearchGate. (2026). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of methyl 4-hydroxybenzoate (CAS 99-76-3). Retrieved from [Link]

  • Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Retrieved from [Link]

  • Zhang, Y., et al. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Journal of Chemical Information and Modeling. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Methyl 4-methoxy-2-(trifluoromethyl)benzoate. Retrieved from [Link]

  • MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]

  • ACS Publications. (2002). Novel Methods for the Prediction of logP, pKa, and logD. Retrieved from [Link]

  • MDPI. (2007). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Retrieved from [Link]

  • Journal of the American Chemical Society. (2025). Biosourced Functional Hydroxybenzoate-co-Lactide Polymers with Antimicrobial Activity. Retrieved from [Link]

  • SlidePlayer. (n.d.). Containning Functional Groups & The Many Roles for Fluorine in Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (2022). Physicochemical and lipophilicity properties of methyl dihydroxybenzoate and heptadecyl benzoate. Retrieved from [Link]

  • Wikipedia. (n.d.). Methylparaben. Retrieved from [Link]

  • Beilstein Journals. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Retrieved from [Link]

Sources

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